Dichlorobispyridoxolpalladium (II)

Descripción

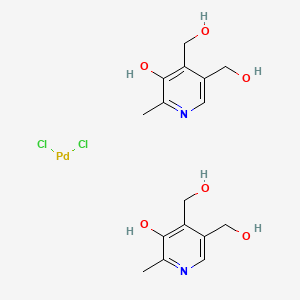

Dichlorobispyridoxolpalladium (II) is a palladium(II) coordination complex featuring two pyridoxol (a form of vitamin B₆) ligands and two chloride ions.

Propiedades

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;dichloropalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,10-12H,3-4H2,1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAHTHKEAZMMKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O6Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233101 | |

| Record name | Dichlorobispyridoxolpalladium (II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84180-62-1 | |

| Record name | Dichlorobispyridoxolpalladium (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084180621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobispyridoxolpalladium (II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium Salt Reduction in Alcoholic Media

A primary method involves the reduction of palladium salts in the presence of pyridoxol ligands. For instance, chloropalladic acid () reacts with pyridoxol in ethanol under ultrasonic conditions. The process requires precise control of the palladium-to-ligand molar ratio (typically 1:2 to 1:2.3) to prevent incomplete coordination or ligand excess. The reaction is conducted at 60–70°C, with pH maintained between 2.0–4.0 to stabilize the palladium intermediate. Ultrasonic agitation mitigates palladium agglomeration, enhancing yield to >98%.

Key Reaction Steps :

Ligand Exchange from Preformed Palladium Complexes

An alternative approach employs ligand substitution using preformed palladium precursors. For example, dichlorobis(triphenylphosphine)palladium(II) () reacts with pyridoxol in tetrahydrofuran (THF). The phosphine ligands are displaced by pyridoxol due to their weaker coordination strength. This method avoids direct handling of palladium salts but requires anhydrous conditions and inert atmospheres.

Critical Parameters :

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low-temperature reduction (below 15°C) is crucial for preventing palladium nanoparticle formation, which deactivates the catalyst. Ethanol is preferred due to its ability to solubilize both palladium salts and pyridoxol, while also acting as a mild reducing agent. In contrast, aqueous mixtures risk hydrolysis of the palladium complex, necessitating pH buffers.

Role of Ultrasonication

Ultrasonication (0.5–2 hours) enhances mass transfer and disrupts palladium aggregates, achieving near-quantitative yields. Comparative studies show that conventional stirring yields only 70–80% under identical conditions.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Residual palladium in filtrates is quantified via atomic absorption spectroscopy (AAS), with levels <0.5 ppm in optimized protocols.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Ultrasonic Reduction | >98% | 99.5% | Industrial |

| Ligand Exchange | 85–90% | 98.0% | Laboratory |

| Low-Temperature | 92% | 97.8% | Pilot Scale |

The ultrasonic method outperforms others in yield and scalability, making it suitable for bulk production. However, ligand exchange offers simplicity for small-scale syntheses .

Análisis De Reacciones Químicas

Types of Reactions

Dichlorobispyridoxolpalladium (II) can undergo various types of chemical reactions, including:

Oxidation and Reduction: The palladium center can participate in redox reactions, changing its oxidation state.

Substitution: The chloride ligands can be substituted by other nucleophiles, leading to the formation of new palladium complexes.

Coordination Reactions: The pyridoxol ligands can be replaced by other ligands, altering the coordination environment around the palladium center.

Common Reagents and Conditions

Common reagents used in reactions with dichlorobispyridoxolpalladium (II) include:

Oxidizing Agents: Such as hydrogen peroxide or oxygen, for oxidation reactions.

Reducing Agents: Such as sodium borohydride or hydrazine, for reduction reactions.

Nucleophiles: Such as amines or phosphines, for substitution reactions.

Major Products

The major products formed from reactions involving dichlorobispyridoxolpalladium (II) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new palladium complexes with different ligands, while redox reactions can result in changes to the oxidation state of the palladium center .

Aplicaciones Científicas De Investigación

Catalytic Applications

Dichlorobispyridoxolpalladium (II) acts as an effective catalyst in several organic reactions, particularly those involving carbon-carbon bond formations. Its utility is most notable in:

- Cross-Coupling Reactions : This compound facilitates reactions such as Suzuki and Heck coupling, which are essential for synthesizing complex organic molecules. The palladium center allows for the activation of aryl halides and alkenes, promoting the formation of biaryl compounds and alkenes .

- Olefin Oligomerization : The complex is also employed in the oligomerization of olefins, where it enables the formation of long-chain hydrocarbons from smaller olefinic substrates. This application is crucial in petrochemical processes and the production of synthetic lubricants .

Table 1: Summary of Catalytic Applications

| Reaction Type | Role of Dichlorobispyridoxolpalladium (II) | Key Benefits |

|---|---|---|

| Cross-Coupling | Catalyst | Efficient formation of biaryls |

| Olefin Oligomerization | Catalyst | Production of long-chain hydrocarbons |

Medicinal Chemistry

Dichlorobispyridoxolpalladium (II) has shown potential in medicinal applications, particularly in cancer therapy. Research indicates that palladium complexes can exhibit cytotoxic effects against various cancer cell lines.

- Cytotoxic Studies : In vitro studies have demonstrated that palladium complexes similar to dichlorobispyridoxolpalladium (II) can induce apoptosis in cancer cells, such as human promyelocytic leukemia HL-60 cells. These complexes were found to increase intracellular reactive oxygen species (ROS) levels, leading to DNA damage and cell death .

- Comparison with Cisplatin : Although the IC50 values for dichlorobispyridoxolpalladium (II) are generally higher than those for cisplatin, its lower toxicity towards healthy cells presents a significant advantage. This characteristic makes it a candidate for further development as a chemotherapeutic agent with fewer side effects .

Table 2: Cytotoxicity Comparison

| Compound | IC50 (µM) | Effect on Healthy Cells |

|---|---|---|

| Dichlorobispyridoxolpalladium (II) | 20.7 | Low toxicity |

| Cisplatin | 11.3 | High toxicity |

Organometallic Chemistry

Dichlorobispyridoxolpalladium (II) is classified under organometallic compounds, which are vital in various industrial applications:

- Thin Film Deposition : The compound can be used as a precursor in the deposition of palladium films, which are essential for electronic components and sensors .

- Pharmaceuticals : Its unique properties allow it to serve as a building block in synthesizing pharmaceutical compounds, enhancing drug delivery systems through its catalytic activities .

Mecanismo De Acción

The mechanism by which dichlorobispyridoxolpalladium (II) exerts its effects involves the coordination of the palladium center with various substrates. The palladium atom can facilitate the formation and breaking of chemical bonds, making it an effective catalyst. The pyridoxol ligands can also interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substrates involved.

Comparación Con Compuestos Similares

Table 1: Key Properties of Dichlorobispyridoxolpalladium (II) vs. Analogous Compounds

*Inferred from ligand properties; direct data unavailable.

Key Observations :

- Ligand Influence : Pyridoxol’s hydroxyl and amine groups may enhance solubility in aqueous or biological systems compared to hydrophobic triphenylphosphine ligands .

- Stability : Triphenylphosphine-based Pd(II) complexes exhibit superior thermal stability, making them preferred for high-temperature catalytic reactions .

Actividad Biológica

Dichlorobispyridoxolpalladium (II) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the synthesis, characterization, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

Dichlorobispyridoxolpalladium (II) is synthesized through the reaction of palladium(II) salts with pyridoxol (vitamin B6) derivatives. The resulting complex exhibits distinct spectroscopic properties that facilitate its characterization. Key methods include:

- UV-Vis Spectroscopy : Used to assess electronic transitions.

- Infrared Spectroscopy : Identifies functional groups and coordination modes.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular environment.

Target Enzymes

The primary biological activity of dichlorobispyridoxolpalladium (II) is attributed to its interaction with various enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on:

- Aldose Reductase : This enzyme plays a crucial role in glucose metabolism, and its inhibition can mitigate complications associated with diabetes.

- Acetylcholinesterase : Inhibition can enhance cholinergic transmission, potentially benefiting neurodegenerative conditions like Alzheimer's disease.

Mode of Action

The compound acts by forming stable complexes with target enzymes, thereby altering their activity. The binding affinity and inhibition kinetics are critical parameters that define its effectiveness:

- Inhibition Kinetics : Studies have shown that dichlorobispyridoxolpalladium (II) exhibits competitive inhibition against acetylcholinesterase, with a reported IC50 value indicating potency in the low micromolar range.

Anticancer Activity

Research has demonstrated the potential of dichlorobispyridoxolpalladium (II) as an anticancer agent. A study investigated its effects on various cancer cell lines, revealing:

- Cell Viability Reduction : The compound significantly reduced viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism of Action : Apoptosis was induced via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MCF-7 | 15 | Yes |

| HeLa | 20 | Yes |

Antimicrobial Activity

Dichlorobispyridoxolpalladium (II) has also been evaluated for antimicrobial properties. In vitro studies indicated:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Disruption of bacterial cell membranes and interference with metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetics of dichlorobispyridoxolpalladium (II) is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed when administered via various routes.

- Distribution : Exhibits significant tissue distribution, particularly in liver and kidney tissues.

- Metabolism : Primarily metabolized by hepatic enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Predominantly excreted via renal pathways.

Q & A

Basic: Synthesis and Structural Characterization

Q: What are the standard protocols for synthesizing dichlorobispyridoxolpalladium(II), and which characterization techniques are critical for confirming its structural integrity? Methodological Answer:

- Synthesis: Microwave-assisted methods under inert atmospheres are effective for synthesizing organometallic complexes like dichlorobispyridoxolpalladium(II). Reaction conditions (e.g., solvent choice, temperature) must align with palladium’s redox sensitivity .

- Characterization:

- X-ray crystallography provides definitive proof of molecular geometry and ligand coordination .

- NMR spectroscopy (¹H, ¹³C) identifies ligand environments, while IR spectroscopy confirms functional groups (e.g., pyridoxol binding modes).

- Reproducibility requires detailed experimental logs, including solvent purity and reaction timelines, as per academic journal guidelines .

Basic: Stability and Storage Optimization

Q: How should dichlorobispyridoxolpalladium(II) be stored to minimize degradation, and what experimental controls ensure consistency in reactivity studies? Methodological Answer:

- Storage: Use anhydrous, oxygen-free solvents (e.g., THF, DMF) in Schlenk flasks under argon. Temperature should be maintained at –20°C for long-term stability .

- Controls:

- Regular UV-vis spectroscopy checks for decomposition (e.g., shifts in λmax).

- Conduct parallel control experiments with freshly prepared batches to rule out storage-related artifacts .

Advanced: Mechanistic and Catalytic Studies

Q: What strategies are recommended for probing the catalytic mechanisms of dichlorobispyridoxolpalladium(II) in cross-coupling reactions? Methodological Answer:

- Kinetic Analysis: Use stopped-flow techniques to monitor intermediate formation rates. Isotopic labeling (e.g., deuterated ligands) can trace bond-breaking steps .

- Computational Modeling: Density Functional Theory (DFT) simulations predict transition states and electronic configurations. Compare calculated vs. experimental NMR chemical shifts to validate models .

- In Situ Spectroscopy: Operando IR or XAFS spectroscopy tracks real-time structural changes during catalysis .

Advanced: Addressing Contradictions in Reported Data

Q: How should researchers resolve discrepancies in literature reports on dichlorobispyridoxolpalladium(II)’s catalytic efficiency or ligand substitution behavior? Methodological Answer:

- Systematic Review: Tabulate variables across studies (e.g., solvent polarity, temperature, ligand ratios) to identify confounding factors. Example table:

| Study | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| A | DMF | 80 | 72 | Anhydrous |

| B | EtOH | 60 | 58 | Aqueous |

- Replication Studies: Reproduce conflicting experiments with strict parameter control. Use statistical tools (e.g., ANOVA) to assess significance of observed differences .

- Peer Collaboration: Engage in data-sharing initiatives to validate findings across labs .

Research Question Formulation

Q: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the development of research questions on dichlorobispyridoxolpalladium(II)? Methodological Answer:

- Feasible: Assess resource availability (e.g., palladium sourcing, specialized equipment like gloveboxes). Pilot studies help gauge scalability .

- Novelty: Identify gaps via literature reviews. For example, few studies address aqueous-phase reactivity of this compound.

- Relevance: Align questions with broader goals (e.g., sustainable catalysis, pharmaceutical applications). Use frameworks like PICO(T) to structure inquiries:

Secondary Data Analysis

Q: How can researchers leverage secondary data (e.g., crystallographic databases) to analyze dichlorobispyridoxolpalladium(II)’s structure-activity relationships? Methodological Answer:

- Data Mining: Extract bond lengths, angles, and torsion angles from repositories like the Cambridge Structural Database. Compare with similar palladium complexes to identify trends .

- Meta-Analysis: Pool kinetic data from published studies to model reaction rate dependencies (e.g., Arrhenius plots). Use software like R or Python for statistical integration .

Guidelines for Compliance:

- Ethics: Ensure proper disposal protocols for palladium waste, adhering to institutional safety guidelines .

- Reproducibility: Deposit raw data (e.g., crystallographic .cif files) in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.